molecular formula B3H3O6 B076129 Trihydroxy boroxine CAS No. 13460-51-0

Trihydroxy boroxine

Cat. No. B076129
CAS RN: 13460-51-0
M. Wt: 131.5 g/mol
InChI Key: AIUDKCYIGXXGIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trihydroxy boroxine, also known as boronic acid, is a chemical compound that is widely used in scientific research. It is a highly reactive compound that can form covalent bonds with a variety of biomolecules, including proteins, nucleic acids, and carbohydrates. This property makes it an important tool for studying the structure and function of biomolecules, as well as for developing new drugs and therapies.

Mechanism Of Action

Trihydroxy boroxine forms covalent bonds with biomolecules through its boron atoms, which are electron-deficient and highly reactive. The resulting boronate ester is stable and irreversible, allowing for the selective labeling and modification of biomolecules.

Biochemical And Physiological Effects

Trihydroxy boroxine has been shown to have a variety of biochemical and physiological effects, including:
1. Inhibition of proteasome activity: Trihydroxy boroxine has been shown to inhibit the activity of the proteasome, a cellular complex that degrades unwanted or damaged proteins.
2. Modulation of insulin signaling: Trihydroxy boroxine has been shown to modulate insulin signaling pathways, potentially leading to new treatments for diabetes and other metabolic disorders.
3. Anti-cancer activity: Trihydroxy boroxine has been shown to have anti-cancer activity by selectively targeting cancer cells and inducing cell death.

Advantages And Limitations For Lab Experiments

Trihydroxy boroxine has several advantages for lab experiments, including:
1. Selectivity: Trihydroxy boroxine can selectively label and modify specific biomolecules, allowing for their identification and characterization.
2. Stability: Trihydroxy boroxine forms stable and irreversible boronate esters, allowing for long-term labeling and modification of biomolecules.
3. Versatility: Trihydroxy boroxine can be used to label and modify a wide range of biomolecules, including proteins, nucleic acids, and carbohydrates.
However, there are also some limitations to the use of trihydroxy boroxine in lab experiments, including:
1. Reactivity: Trihydroxy boroxine is highly reactive and can potentially react with unintended biomolecules, leading to non-specific labeling and modification.
2. Toxicity: Trihydroxy boroxine can be toxic to cells and organisms at high concentrations, potentially limiting its use in certain experiments.
3. Cost: Trihydroxy boroxine can be expensive to synthesize and purchase, potentially limiting its use in some labs.

Future Directions

There are several future directions for the use of trihydroxy boroxine in scientific research, including:
1. Development of new labeling and modification strategies: Researchers are exploring new ways to use trihydroxy boroxine to selectively label and modify biomolecules, including the development of new boronate ester linkages.
2. Application in drug development: Trihydroxy boroxine is being explored as a potential tool for developing new drugs and therapies, particularly in the areas of cancer and metabolic disorders.
3. Use in nanotechnology: Trihydroxy boroxine is being explored as a potential tool for the development of new nanomaterials and nanodevices, particularly in the areas of biosensing and drug delivery.
4. Development of new synthetic methods: Researchers are exploring new synthetic methods for trihydroxy boroxine that are more efficient and cost-effective, potentially making it more widely available for scientific research.

Synthesis Methods

Trihydroxy boroxine can be synthesized by reacting boric acid with an excess of glycerol. The reaction produces a white crystalline solid that is highly soluble in water and other polar solvents.

Scientific Research Applications

Trihydroxy boroxine has a wide range of scientific research applications, including:
1. Proteomics: Trihydroxy boroxine can be used to selectively label and isolate specific proteins in complex mixtures, allowing for their identification and characterization.
2. Glycomics: Trihydroxy boroxine can be used to selectively label and isolate specific carbohydrates in complex mixtures, allowing for their identification and characterization.
3. Nucleic acid research: Trihydroxy boroxine can be used to label and modify nucleic acids, allowing for their detection and analysis.
4. Drug development: Trihydroxy boroxine can be used to develop new drugs and therapies by selectively targeting specific biomolecules.

properties

CAS RN

13460-51-0

Product Name

Trihydroxy boroxine

Molecular Formula

B3H3O6

Molecular Weight

131.5 g/mol

IUPAC Name

2,4,6-trihydroxy-1,3,5,2,4,6-trioxatriborinane

InChI

InChI=1S/B3H3O6/c4-1-7-2(5)9-3(6)8-1/h4-6H

InChI Key

AIUDKCYIGXXGIL-UHFFFAOYSA-N

SMILES

B1(OB(OB(O1)O)O)O

Canonical SMILES

B1(OB(OB(O1)O)O)O

Other CAS RN

13460-51-0

Pictograms

Health Hazard

Origin of Product

United States

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